Epilupeol (3-epi-lupeol, CAS 4439-99-0) is a naturally occurring pentacyclic triterpenoid characterized by a lupane skeleton with a specific 3-alpha-hydroxyl stereocenter. With a molecular weight of 426.70 g/mol and a topological polar surface area (TPSA) of 20.20 Ų, it is a highly lipophilic compound soluble in standard organic solvents such as DMSO and chloroform [1]. In industrial and laboratory procurement, epilupeol is primarily sourced as a high-purity analytical standard for botanical resin authentication, a stereospecific precursor for semisynthetic anti-inflammatory derivatives, and a benchmark compound in macrophage-based in vitro assays [2]. Its utility hinges entirely on its precise stereochemistry, which dictates distinct binding kinetics and derivatization pathways compared to its more abundant 3-beta epimer, lupeol.
Substituting epilupeol with the more commonly available lupeol (3-beta-lupeol) or generic triterpene mixtures fundamentally compromises assay reproducibility and synthetic outcomes. The inversion of the hydroxyl group at the C-3 position from beta to alpha alters the molecule's steric bulk and hydrogen-bonding trajectory [1]. In drug discovery, this stereochemical difference dictates the spatial orientation of the molecule within enzyme active sites, such as COX-2, rendering lupeol-derived analogs structurally and functionally divergent from epilupeol-derived compounds [1]. Furthermore, for botanical quality control, epilupeol serves as a unique species-identifying biomarker; replacing it with generic lupane standards eliminates the ability to chemically differentiate high-value resins like Boswellia frereana from lower-cost adulterants [2].
In comparative in vitro assays using LPS-activated RAW 264.7 macrophages, epilupeol demonstrated significantly higher potency in inhibiting nitric oxide (NO) production than closely related pentacyclic triterpenes [1]. Epilupeol achieved an IC50 of 8.98 µM, whereas α-amyrin required a nearly twofold higher concentration (IC50 = 15.5 µM) to achieve the same inhibitory effect [1]. This quantitative advantage makes epilupeol a preferred baseline standard for evaluating novel anti-inflammatory formulations.
| Evidence Dimension | NO production inhibition (IC50) |
| Target Compound Data | 8.98 µM |
| Comparator Or Baseline | α-amyrin (15.5 µM) |
| Quantified Difference | 42% lower IC50 (higher potency) for Epilupeol |
| Conditions | LPS-activated RAW 264.7 macrophages |
Procurement of epilupeol provides a more potent and accurate positive control for NO-inhibition assays compared to standard α-amyrin.
When evaluated for topical anti-inflammatory efficacy in murine models of TPA-induced auricular edema, epilupeol outperformed other naturally occurring lupane derivatives [1]. Epilupeol exhibited an IC50 of 0.83 µmol/ear, demonstrating superior edema inhibition compared to lupenone (IC50 = 1.05 µmol/ear) and α-amyrin acetate (IC50 = 1.17 µmol/ear) [1]. This establishes epilupeol as a highly active scaffold for dermatological and topical anti-inflammatory drug development.
| Evidence Dimension | TPA-induced edema inhibition (IC50) |
| Target Compound Data | 0.83 µmol/ear |
| Comparator Or Baseline | Lupenone (1.05 µmol/ear) |
| Quantified Difference | 21% lower IC50 for Epilupeol |
| Conditions | TPA-induced auricular edema in mouse models |
Buyers developing topical anti-inflammatory agents should prioritize the epilupeol scaffold over lupenone due to its quantitatively superior in vivo efficacy.
The 3-alpha stereocenter of epilupeol provides a unique synthetic starting point for generating seco-A triterpene derivatives that cannot be accessed using lupeol [1]. When derivatized into trans-4-hydroxy-L-proline methyl esters, the epilupeol-derived compound effectively blocked IL-6 secretion with an IC50 of 11.1 µM and NO production with an IC50 of 23.2 µM[1]. Molecular docking confirms that the specific conformation dictated by the epilupeol backbone allows for distinct interactions within the COX-2 catalytic site compared to standard lupane derivatives [1].
| Evidence Dimension | IL-6 secretion inhibition (IC50) of derivatives |
| Target Compound Data | Epilupeol-derived ester (11.1 µM) |
| Comparator Or Baseline | Indomethacin baseline (44.2% inhibition at 84.0 µM) |
| Quantified Difference | Epilupeol derivative shows high potency (IC50 11.1 µM) vs weak inhibition by standard indomethacin |
| Conditions | LPS-stimulated macrophages |
Chemists must procure the exact 3-epi isomer to access these specific highly active seco-A derivative conformations.
In the phytochemical analysis and commercial authentication of frankincense resins, epilupeol serves as a definitive species-identifying marker [1]. Analytical studies demonstrate that epilupeol is uniquely characteristic of methanolic extracts of Boswellia frereana (African frankincense), whereas it is absent in Boswellia carterii and Boswellia sacra, which are instead characterized by lupeolic acid [1]. Utilizing epilupeol as an analytical standard allows for the precise differentiation of premium B. frereana from other Boswellia species.
| Evidence Dimension | Presence as a species-specific biomarker |
| Target Compound Data | Present exclusively in B. frereana |
| Comparator Or Baseline | Lupeolic acid (Present in B. carterii / B. sacra) |
| Quantified Difference | Binary differentiation (Presence vs. Absence) for species authentication |
| Conditions | Chromatographic profiling of methanolic resin extracts |
Procurement of high-purity epilupeol is strictly required for QA/QC labs to validate the authenticity and commercial value of Boswellia frereana resins.
Essential for quality control laboratories needing to chemically differentiate Boswellia frereana from other frankincense species or to analytically profile Bursera copallifera resins [3].
Ideal starting material for medicinal chemists synthesizing seco-A triterpene derivatives or targeting COX-2 and IL-6 pathways, where the 3-alpha-OH stereochemistry is critical for proper active site binding [2].
Highly potent benchmark compound for in vitro NO-inhibition assays, offering superior baseline metrics compared to alpha-amyrin [1].
Selected as an active pharmaceutical ingredient (API) candidate or lead compound in dermatological research due to its proven, superior efficacy in reducing TPA-induced edema compared to lupenone [1].